molecular formula C17H29BN2O4S B8620740 Tert-butyl isopropyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate

Tert-butyl isopropyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate

Cat. No.: B8620740
M. Wt: 368.3 g/mol
InChI Key: YQHNYCPEFFIMMT-UHFFFAOYSA-N
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Description

Tert-butyl isopropyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C17H29BN2O4S and its molecular weight is 368.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H29BN2O4S

Molecular Weight

368.3 g/mol

IUPAC Name

tert-butyl N-propan-2-yl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]carbamate

InChI

InChI=1S/C17H29BN2O4S/c1-11(2)20(14(21)22-15(3,4)5)13-19-10-12(25-13)18-23-16(6,7)17(8,9)24-18/h10-11H,1-9H3

InChI Key

YQHNYCPEFFIMMT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N(C(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A solution of tert-butyl 5-bromothiazol-2-yl(isopropyl)carbamate (Intermediate 43-1, 7.5 g, 23.3 mmol) in THF (50 mL) was treated with n-butyllithium (1.6 M in hexane, 21.8 mL, 34.88 mmol) dropwise at −78° C. The resulting solution was stirred at −78° C. for 10 min, then was treated dropwise with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (6.49 g, 34.9 mmol). The mixture was stirred at −78° C. for 2 h, then was warmed to rt and treated with 50% aqueous ammonium chloride (50 mL). The mixture was extracted with EtOAc (100 mL) and the organic layer was washed with water and brine, and dried and concentrated. The residue was slurried in hexane (30 mL) and the precipitate was collected by filtration, washed with hexane (20 mL) and dried to give tert-butyl-isopropyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate as a yellow solid (4.17 g, 48%). 1H NMR (400 MHz, chloroform-d) δ 7.95 (s, 1H) 5.37 (m, 1H) 1.60 (s, 9H) 1.44 (d, 6.7 Hz, 6H) 1.34 (s, 12H).
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Synthesis routes and methods IV

Procedure details

To a solution of tert-butyl 5-bromothiazol-2-yl(isopropyl)carbamate (7.5 g, 23.3 mmol) in THF (50 mL) was added n-butyllithium (1.6 M in hexane, 21.8 mL) dropwise at −78° C. The solution turned orange. The solution was stirred at −78° C. for minutes before 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (6.49 g, 34.9 mmol) was added dropwise. The mixture was stirred at −78° C. for 2 hours then warmed to room temperature. The reaction was quenched with 1:1 ammonium chloride/water (50 mL). The resulted mixture was extracted with ethyl acetate (100 mL). The organic layer was separated, washed with water, brine and concentrated. To the brown solid residue was added hexane (30 mL). The mixture was filtered and the filter cake was washed with hexane (20 mL) and dried to give as a yellow solid (4.17 g, 48% yield). LCMS (Conditions C): 3.21 min (RT); (M+H)+=247.12 (40%), 245.12 (50%), 233.10 (75%), 231.10 (100%). 1H NMR, 400 MHz, CDCl3: δ 7.95 (s, 1 H), 5.37 (m, 1 H), 1.60 (s, 9 H), 1.44 (d, 6.7 Hz, 6 H), 1.34 (s, 12 H).
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7.5 g
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48%

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